Product packaging for Gallium;lithium;tetrachloride(Cat. No.:CAS No. 15955-98-3)

Gallium;lithium;tetrachloride

Cat. No.: B097000
CAS No.: 15955-98-3
M. Wt: 218.5 g/mol
InChI Key: KMBVSAMILLNTNQ-UHFFFAOYSA-J
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Description

Evolution of Solid-State Electrolyte Materials in Lithium-Ion Technologies

The quest for safer and more energy-dense batteries has driven the evolution from liquid electrolytes to solid-state systems. nsf.govrsc.org The development of solid-state electrolytes (SSEs) began decades ago, with initial research focusing on polymer and oxide-based materials. rsc.orgmdpi.com Polymer electrolytes offer flexibility and ease of processing but typically suffer from low ionic conductivity at room temperature. rsc.orgmdpi.com Oxide electrolytes, such as the garnet-type Li₇La₃Zr₂O₁₂ (LLZO), are known for their excellent stability but often require high-temperature sintering and can have high interfacial resistance. mdpi.comresearchgate.net

Sulfide-based electrolytes later emerged as a promising class due to their exceptionally high ionic conductivities, sometimes surpassing those of liquid electrolytes, and their good mechanical deformability. mdpi.commdpi.com However, their practical application is often hindered by poor oxidative stability and sensitivity to moisture, which can lead to the release of toxic H₂S gas. nih.govrsc.org

Halide electrolytes were investigated as early as the 1970s and 1980s, but for many years, their development was delayed due to their perceived low ionic conductivity at room temperature (typically around 10⁻⁵ S cm⁻¹). uwo.caresearchgate.net Research in the field was revitalized by a significant breakthrough in 2018 when Asano et al. reported the synthesis of Li₃YCl₆ and Li₃YBr₆, which exhibited high room-temperature ionic conductivities exceeding 1 mS cm⁻¹. uwo.caresearchgate.netnih.gov This discovery demonstrated that halides could be superionic conductors and sparked a global resurgence in the research and development of this material class, leading to the discovery of numerous new halide conductors with competitive performance. nih.gov

Classification Schemes for Halide-Based Ionic Conductors

Halide-based lithium-ion conductors can be classified based on several criteria, primarily the constituent metal elements or their crystal structure. A common classification scheme divides them into categories based on the metal cation (M) in their general formula, LiₐMXₑ (where X is a halide). uwo.carsc.org

Group 13 Element Halides : This category includes halides where the metal cation (M) is from Group 13 of the periodic table, such as Aluminum (Al), Gallium (Ga), and Indium (In). uwo.carsc.org The compound Lithium Gallium Tetrachloride (LiGaCl₄) is a member of this group. uwo.caresearchgate.net These materials are often studied for their specific electrochemical properties.

Group 3 Element Halides : This class contains metals from Group 3, including Scandium (Sc), Yttrium (Y), and the lanthanides (La–Lu). uwo.carsc.org Compounds like Li₃YCl₆ and Li₃ErCl₆ fall into this category and are among the most studied due to their high ionic conductivity. uwo.ca

Divalent Metal Element Halides : This group consists of halides with divalent metal cations, such as Mg, Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Zn, and Cd. uwo.carsc.org Much of the early research on halide electrolytes focused on these materials. researchgate.net

Group 4 Element Halides : More recent research has expanded to include elements from Group 4, such as Zirconium (Zr) and Hafnium (Hf), with compounds like Li₂ZrCl₆ showing promise due to high ionic conductivity and the use of more earth-abundant elements. nih.govrsc.org

Another classification method is based on the stoichiometry and the resulting crystal structure, such as Li₃MX₆, Li₂MX₄, and LiMX₄ types. nsf.govrsc.org Furthermore, they can be categorized by the packing structure of the anion sublattice, which can be either a hexagonally close-packed (hcp) or cubic close-packed (ccp) arrangement, influencing the diffusion pathways for lithium ions. nsf.govnih.gov

Classification CategoryDescriptionExamplesRelevance to LiGaCl₄
Group 13 HalidesMetal cation is from Group 13 (Al, Ga, In).LiAlCl₄, Li₃InCl₆, LiGaCl₄Directly categorizes LiGaCl₄ based on its Gallium content. uwo.ca
Group 3 HalidesMetal cation is from Group 3 (Sc, Y, La-Lu).Li₃YCl₆, Li₃ScCl₆, Li₃ErCl₆Represents the class of halides that prompted renewed interest in the field. uwo.ca
Divalent Metal HalidesMetal cation is divalent (e.g., Mg, Zn, Fe).Li₂ZnCl₄, Li₂FeCl₄Represents the earliest studied halide electrolytes. researchgate.net
Stoichiometry (LiMX₄)Characterized by a 1:1:4 ratio of Li:M:X.LiAlCl₄, LiGaBr₄, LiGaI₄Defines the specific stoichiometric family of LiGaCl₄. uwo.ca

Historical Context of Ternary Lithium Halide Research

The investigation of ternary lithium halides as solid electrolytes dates back several decades. researchgate.net Initial studies in the 1970s and 1980s focused on compounds containing divalent metals, with the general formula Li₂MCl₄ (M = Mg, Mn, Fe, Cd), but these materials generally exhibited low ionic conductivity at ambient temperatures. researchgate.net

Interest in halides with trivalent metals grew over time. For instance, Li₃InBr₆ was studied as early as 1998, though its room temperature conductivity was relatively low at 10⁻⁷ S cm⁻¹. uwo.ca For many years, the halide class of materials was not considered competitive with the rapidly advancing sulfide (B99878) and oxide electrolytes. uwo.ca

The landscape of solid-state electrolytes was dramatically altered in 2018 with the report on Li₃YCl₆ and Li₃YBr₆. researchgate.netnih.gov By using a combination of high-energy ball milling and annealing, researchers achieved unprecedented room-temperature ionic conductivities for halides, on the order of 10⁻³ S cm⁻¹. uwo.ca This breakthrough shattered the long-held perception of halides as poor ionic conductors and triggered a wave of new research.

Following this, a variety of new high-conductivity ternary and quaternary halides were rapidly developed, including Li₃InCl₆, Li₃ErCl₆, and zirconium-containing chlorides like Li₂ZrCl₆. uwo.canih.govresearchgate.net The development of a water-mediated synthesis for Li₃InCl₆ further highlighted the potential for scalable and cost-effective production of these advanced materials. researchgate.net This renewed focus has firmly established halides as a highly promising class of solid electrolytes for the future of all-solid-state batteries.

Ionic Conductivity of Selected Halide Solid-State Electrolytes

CompoundFormulaReported Ionic Conductivity (S cm⁻¹) at Room Temp.Year of Significant Report
Lithium Yttrium ChlorideLi₃YCl₆~1.7 x 10⁻³2018 uwo.ca
Lithium Indium ChlorideLi₃InCl₆~2.04 x 10⁻³2019 researchgate.net
Lithium Zirconium ChlorideLi₂ZrCl₆~0.81 x 10⁻³2021 nih.gov
Lithium Yttrium BromideLi₃YBr₆~0.03–1.7 x 10⁻³2018 uwo.ca
2LiCl-GaF₃ (amorphous)N/A~3.2 x 10⁻³2023 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4GaLi B097000 Gallium;lithium;tetrachloride CAS No. 15955-98-3

Properties

CAS No.

15955-98-3

Molecular Formula

Cl4GaLi

Molecular Weight

218.5 g/mol

IUPAC Name

lithium;tetrachlorogallanuide

InChI

InChI=1S/4ClH.Ga.Li/h4*1H;;/q;;;;+3;+1/p-4

InChI Key

KMBVSAMILLNTNQ-UHFFFAOYSA-J

SMILES

[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3]

Canonical SMILES

[Li+].Cl[Ga-](Cl)(Cl)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Structural Characterization and Crystallographic Analysis of Gallium;lithium;tetrachloride

Determination of Crystal Structure

The fundamental crystal structure of Gallium;lithium;tetrachloride has been determined to be monoclinic. materialsproject.orgosti.govmaterialsproject.org It belongs to the P2₁/c space group. materialsproject.orgosti.gov This classification indicates a specific set of symmetry operations that describe the arrangement of atoms within the crystal lattice.

The structure of LiGaCl4 is isotypic with LiAlCl4, meaning they share the same crystal structure. znaturforsch.com This is characterized by the presence of LiCl6 octahedra and GaCl4 tetrahedra. znaturforsch.com The three-dimensional network is formed by these polyhedra sharing corners and edges. osti.gov

Detailed crystallographic data for LiGaCl4 is provided in the table below:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.00 Å materialsproject.org
b6.55 Å materialsproject.org
c12.86 Å materialsproject.org
α90.00° materialsproject.org
β92.86° materialsproject.org
γ90.00° materialsproject.org
Volume589.17 ų materialsproject.org

Note: The lattice parameters may vary slightly depending on the specific experimental conditions and data refinement methods used. For instance, another source reports lattice parameters of a = 6.861 Å, b = 7.091 Å, and c = 13.211 Å. materialsproject.org

Advanced Diffraction Techniques for Structural Elucidation

Single-crystal X-ray diffraction has been a primary technique for determining the crystal structure of LiGaCl4. znaturforsch.com This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density and thus the atomic positions.

In addition to standard laboratory X-ray sources, more advanced diffraction techniques can provide deeper insights. Synchrotron X-ray powder diffraction, for example, offers high resolution and intensity, enabling precise determination of lattice parameters and detection of subtle structural details. researchgate.net For complex structures and to understand dynamic processes, operando high-resolution X-ray diffraction can be employed to study materials under working conditions. ucl.ac.uk While not explicitly detailed for LiGaCl4 in the provided search results, these advanced techniques are crucial for a comprehensive structural analysis of crystalline materials. researchgate.netucl.ac.uk

Analysis of Cationic Site Occupancy and Coordination Environments

The crystalline structure of LiGaCl4 features distinct coordination environments for the lithium (Li¹⁺) and gallium (Ga³⁺) cations.

The Lithium (Li¹⁺) ion is coordinated to six chloride (Cl¹⁻) atoms, forming a LiCl₆ octahedron. materialsproject.orgosti.gov These octahedra share corners with two other LiCl₆ octahedra and two GaCl₄ tetrahedra. materialsproject.orgosti.gov They also share an edge with one LiCl₆ octahedron and edges with two GaCl₄ tetrahedra. materialsproject.orgosti.gov The Li-Cl bond distances are not uniform, ranging from approximately 2.46 Å to 2.76 Å. materialsproject.org Another dataset provides a slightly different range of 2.49 Å to 2.87 Å. osti.gov The corner-sharing octahedral tilt angles are reported to be around 48°. materialsproject.orgosti.gov

The Gallium (Ga³⁺) ion is tetrahedrally coordinated to four chloride atoms, forming a GaCl₄ tetrahedron. materialsproject.orgosti.govznaturforsch.com These tetrahedra share corners with two LiCl₆ octahedra and edges with two LiCl₆ octahedra. materialsproject.orgosti.gov The Ga-Cl bond distances are more uniform than the Li-Cl bonds, with a reported range of 2.17-2.21 Å. materialsproject.org A similar range of 2.19-2.23 Å is also documented. osti.gov The corner-sharing octahedral tilt angles involving the GaCl₄ tetrahedra are in the range of 59-60°. materialsproject.org

Investigations of Anionic Sublattice Arrangements

The anionic sublattice in LiGaCl4 is composed of chloride (Cl¹⁻) ions. There are four distinct, or inequivalent, chloride sites within the crystal structure, leading to varied coordination geometries for the anions. materialsproject.orgosti.gov

The coordination of each inequivalent chloride ion is as follows:

First Cl¹⁻ site: Bonded in an L-shaped geometry to one Li¹⁺ and one Ga³⁺ atom. materialsproject.orgosti.gov

Second Cl¹⁻ site: Bonded in a 3-coordinate geometry to two equivalent Li¹⁺ ions and one Ga³⁺ ion. materialsproject.orgosti.gov

Third Cl¹⁻ site: Bonded in a distorted trigonal planar geometry to two equivalent Li¹⁺ ions and one Ga³⁺ ion. materialsproject.org Another source describes this as a 3-coordinate geometry. osti.gov

Fourth Cl¹⁻ site: Bonded in a bent geometry with an angle of approximately 120 degrees to one Li¹⁺ and one Ga³⁺ atom. materialsproject.orgosti.gov

Structural Imperfections and Defect Chemistry in Crystalline Lattices

While the provided information primarily describes the ideal crystal structure of LiGaCl4, real crystalline materials invariably contain structural imperfections or defects. These can include point defects such as vacancies (missing atoms), interstitials (atoms in positions not normally occupied), and anti-site defects (atoms on the wrong crystallographic site). acs.org

For instance, in some complex oxides, anti-site defects can occur between ions with similar radii. acs.org In LiGaCl4, the ionic radii of Li⁺ and Ga³⁺ are different enough that significant anti-site disorder would be less likely compared to compounds with more similarly sized cations. However, the possibility of Frenkel defects, which involve an ion moving to an interstitial site, could influence properties like ionic conductivity. mdpi.com The presence of such defects can have a significant impact on the material's properties, including its ionic conductivity and electrochemical performance. acs.org While specific studies on the defect chemistry of LiGaCl4 were not found, it is a critical area for understanding the material's real-world behavior.

Characterization of Amorphous and Disordered Phases

Beyond the crystalline form, materials can also exist in amorphous or disordered phases, which lack the long-range order of a crystal. researchgate.net The synthesis method can influence the degree of crystallinity. For example, mechanochemical methods are known to produce amorphous components in some halide-based solid electrolytes. uwo.ca

While the primary focus of the available data is on the crystalline structure of LiGaCl4, the potential for amorphous or disordered phases exists. Amorphous materials can exhibit unique properties. For example, amorphous gallium oxide has been investigated for its potential in electronic devices. rsc.org Similarly, amorphous chloride solid electrolytes have shown high ionic conductivity. nih.gov X-ray diffraction can be used to characterize both crystalline and amorphous materials, with crystalline materials showing sharp diffraction peaks and amorphous materials producing broad, diffuse scattering. researchgate.net No specific studies on amorphous LiGaCl4 were identified in the search results.

Theoretical and Computational Investigations of Gallium;lithium;tetrachloride

First-Principles Calculations for Electronic Structure and Lattice Dynamics

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of LiGaCl₄ at the atomic level. These calculations provide a detailed picture of the electronic band structure, density of states (DOS), and chemical bonding, which are essential for determining if the material is an electronic insulator—a key requirement for an electrolyte. For instance, in analogous lithium-containing compounds, DFT is used to compute the band gap, which separates the valence and conduction bands, thereby quantifying the electronic conductivity.

Lattice dynamics simulations, also derived from first-principles calculations, are employed to study the vibrational properties of the crystal lattice. By calculating the phonon dispersion relations and the phonon density of states, researchers can analyze the vibrational modes of the constituent atoms. The vibrational frequencies of the lithium sublattice are of particular interest, as they have been correlated with the activation energy for lithium-ion migration. A "softer" lattice, indicated by lower average phonon frequencies, often corresponds to lower energy barriers for ion hopping. This approach has been used to screen for promising Li-ion conductors by identifying materials with low lithium-phonon band centers.

Table 1: Illustrative Data from First-Principles Calculations on Related Compounds This table presents typical outputs from first-principles calculations on analogous materials to illustrate the type of data generated.

Property Calculated Value Significance for Ionic Conductors
Electronic Band Gap 3.0 - 6.0 eV A wide band gap ensures low electronic conductivity, which is crucial for an electrolyte.
Formation Energy -1.5 to -2.5 eV/atom Indicates the thermodynamic stability of the crystal structure against decomposition.
Li Phonon Band Center 200 - 400 cm⁻¹ A lower value is often correlated with a lower migration barrier for Li⁺ ions.
Debye Temperature 250 - 350 K Reflects the stiffness of the lattice; softer lattices may facilitate ion movement.

Molecular Dynamics Simulations for Atomic Transport and Structural Evolution

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules in a material. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can model atomic transport and track the structural evolution of LiGaCl₄ over time, typically on the scale of nanoseconds. This is particularly valuable for understanding the mechanisms of lithium-ion diffusion.

In the context of solid-state electrolytes, MD simulations are used to calculate key transport properties such as the mean squared displacement (MSD) of lithium ions, from which the diffusion coefficient can be derived. These simulations can reveal how the arrangement of [GaCl₄]⁻ tetrahedra and Li⁺ ions evolves at different temperatures and how this evolution impacts diffusion pathways. For example, simulations can show whether Li⁺ ions move individually or via a collective mechanism. Furthermore, MD can be used to observe structural changes, such as amorphization or phase transitions, at elevated temperatures, providing insights into the material's operational limits.

Prediction of Cationic Diffusion Pathways and Mechanisms

Identifying the specific pathways and mechanisms by which lithium ions diffuse through the crystal lattice is critical for understanding and optimizing ionic conductivity. Computational methods, particularly those combining static DFT calculations with techniques like the Nudged Elastic Band (NEB) method, are used to map out the potential energy landscape for a migrating ion.

These calculations can identify the lowest-energy migration pathways for Li⁺ ions as they hop from one stable site to another within the LiGaCl₄ structure. The energy barrier, or activation energy, associated with this hop is a key determinant of the ionic conductivity. Studies on similar crystalline conductors have shown that diffusion can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), depending on the crystal structure. For LiGaCl₄, computational models would aim to determine the dimensionality of Li⁺ transport and identify any potential bottlenecks, such as narrow channels or sites occupied by antisite defects, that could impede diffusion. The results of these predictions are crucial for designing materials with optimized diffusion networks.

Table 2: Predicted Cationic Diffusion Properties in Solid Electrolytes This table shows representative data obtained from computational predictions of diffusion pathways in solid-state electrolytes.

Parameter Typical Calculated Value Description
Migration Energy Barrier (Eₐ) 0.2 - 0.6 eV The energy required for a Li⁺ ion to hop from one lattice site to another; lower values indicate faster diffusion.
Dominant Migration Pathway , , etc. The specific crystallographic direction(s) along which Li⁺ ions preferentially move.
Diffusion Mechanism Vacancy-mediated, Interstitial, Collective motion The specific atomic-level process by which ions move through the structure.
Attempt Frequency (ν₀) 10¹² - 10¹³ Hz The frequency at which an ion attempts to overcome the energy barrier to hop.

Computational Screening Methodologies for Structure-Function Relationships

High-throughput computational screening has become a cornerstone of modern materials discovery. This approach involves systematically evaluating large databases of candidate materials using computationally inexpensive descriptors to predict their properties and identify the most promising candidates for further study. For discovering new solid-state electrolytes like LiGaCl₄ or its variants, screening methodologies focus on establishing structure-function relationships.

The process begins by screening thousands of known lithium-containing crystalline solids from databases like the Materials Project. A series of filters are applied based on key requirements for an electrolyte:

Structural and Chemical Stability: Candidates must be thermodynamically stable to avoid decomposition during synthesis or operation.

Electrochemical Stability: The material must have a wide electrochemical window to be compatible with high-voltage cathodes and lithium metal anodes.

Low Electronic Conductivity: A large electronic band gap is used as a descriptor to ensure the material is an electronic insulator.

After this initial filtering, more sophisticated, data-driven models are used to predict ionic conductivity. These models use descriptors derived from the material's structure and lattice dynamics, such as the lithium-phonon band center, to classify materials as either fast or slow ion conductors. This multi-step screening process can rapidly narrow down a vast chemical space to a handful of promising materials, significantly accelerating the research and development cycle.

Analysis of Thermodynamic Stability and Phase Transition Behavior through Computational Models

Understanding the thermodynamic stability and phase behavior of LiGaCl₄ is essential for its practical application, as these factors dictate its synthesis conditions and operational temperature range. Computational thermodynamics, utilizing methods like the CALPHAD (CALculation of PHAse Diagrams) technique alongside DFT calculations, provides a framework for this analysis.

DFT calculations can determine the formation enthalpies of LiGaCl₄ and competing phases, allowing for an assessment of its stability against decomposition into binary chlorides (LiCl and GaCl₃) or other compounds. These calculations can also predict how stability is affected by factors like pressure or doping.

Furthermore, computational models are used to investigate potential phase transitions. By calculating the free energies of different crystal structures (polymorphs) as a function of temperature, it is possible to predict the temperatures at which phase transitions will occur. This is critical because a phase transition can dramatically alter the material's properties, including its ionic conductivity and mechanical stability. For example, some materials exhibit a transition to a superionic high-temperature phase with significantly enhanced conductivity. Computational modeling can elucidate the mechanisms of these transitions and guide efforts to stabilize desirable phases at room temperature.

Electrochemical Performance Mechanisms and Interfacial Phenomena in Systems Containing Gallium;lithium;tetrachloride

Mechanisms of Charge Carrier Mobility within Solid-State Architectures

The mobility of lithium ions (Li⁺) in a solid-state architecture is fundamentally dictated by the crystal structure of the electrolyte. In ceramic electrolytes, ion transport occurs through mobile point defects within the crystal lattice. The primary mechanisms for Li⁺ migration include the vacancy mechanism, where an ion hops into an adjacent empty lattice site, and the interstitial mechanism, where an ion moves through the spaces between lattice atoms.

LiGaCl₄ is isotypic with Lithium tetrachloroaluminate (LiAlCl₄), meaning it possesses a similar crystal structure. This structure is characterized by [LiCl₆] octahedra and [GaCl₄] tetrahedra. The arrangement of these polyhedra creates specific pathways for lithium-ion movement. Bond-valence site energy (BVSE) calculations on the analogous LiAlCl₄ have been used to map out these migration paths and their associated energy barriers, suggesting that Li⁺ ions move through a network of these interconnected polyhedral units. While direct experimental values for LiGaCl₄ are not widely reported, the structural similarity allows for the inference of its ion conduction mechanisms. The activation energy for ion migration is a critical parameter, with lower values indicating higher mobility. For comparison, halide electrolytes like Li₃ErCl₆ when combined with AlCl₃ have shown activation energies as low as 0.22 eV, attributed to the formation of fast transport channels at the heterointerfaces.

General ion transport in solid electrolytes is driven by ions hopping between adjacent sites. The energy required for an ion to move from its initial position to a final one, overcoming the potential energy barrier of the "bottleneck" position, defines the activation energy for diffusion. This process is highly dependent on the availability of vacant sites and the geometric constraints of the migration pathway.

Interfacial Reactivity and Stability at Electrode-Electrolyte Junctions

The stability of the interface between the solid electrolyte and the electrodes is paramount for the long-term performance and safety of an all-solid-state battery. Halide electrolytes, including LiGaCl₄, are known to have a wide electrochemical stability window, making them potentially compatible with high-voltage cathode materials. However, their reactivity, particularly with highly reductive lithium metal anodes, presents a significant challenge.

First-principles calculations on lithium chloride-based solid electrolytes indicate a general chemical instability toward lithium metal anodes. Reduction reactions can occur at the interface, leading to the formation of metallic phases and the continuous decomposition of the electrolyte. This reactivity can result in increased interfacial resistance and the formation of a poorly controlled interphase layer.

On the cathode side, halide electrolytes are generally considered to have better oxidative stability compared to sulfide (B99878) electrolytes, making them more compatible with high-voltage oxide cathodes like Lithium cobalt oxide (LCO) and Lithium nickel manganese cobalt oxide (NCM). However, reactivity is still a concern. Studies on other chloride electrolytes have shown that they can react with high-voltage cathodes, leading to interfacial decomposition and increased resistance. The specific decomposition products and the extent of this reactivity for LiGaCl₄ with cathodes like LCO or NCM require detailed investigation, but the general behavior of halide electrolytes suggests that interfacial engineering may be necessary to ensure stability. For instance, protective coating layers on the cathode particles are a common strategy to mitigate such reactions.

Formation and Evolution of Solid Electrolyte Interphase Layers

The reaction between the electrolyte and the electrode leads to the formation of a Solid Electrolyte Interphase (SEI) layer. An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow for Li⁺ transport.

When a halide electrolyte like LiGaCl₄ is in contact with a lithium metal anode, the reductive decomposition of the electrolyte forms the SEI. The composition of this SEI is critical to its function. In situ X-ray photoelectron spectroscopy (XPS) studies on other solid electrolytes like Li₁₀GeP₂S₁₂ (LGPS) have shown that the SEI is composed of decomposition products of the electrolyte, such as Li₂S, Li₃P, and Li₂O. For halide electrolytes, the SEI is expected to contain lithium halides (e.g., LiCl) and reduced metal species from the electrolyte cations (e.g., Gallium). The growth kinetics and stability of this layer are crucial; a stable and passivating SEI is necessary to prevent continuous electrolyte consumption and dendrite growth.

The evolution of the SEI is a dynamic process. During electrochemical cycling, volume changes in the electrodes can cause stress and cracking in the SEI, exposing fresh electrode surfaces to the electrolyte and leading to further reactions. The mechanical properties of the SEI, therefore, play a vital role in the long-term cyclability of the battery. For LiGaCl₄, the specific chemical composition and morphology of the SEI layer formed on different electrodes would depend on factors like the electrode potential, current density, and temperature.

TechniqueInformation Gained on SEIRelevance to LiGaCl₄
X-ray Photoelectron Spectroscopy (XPS) Provides chemical composition and bonding states of elements in the top few nanometers of the SEI.Can identify decomposition products like LiCl, reduced gallium species, and other inorganic/organic components formed at the LiGaCl₄/electrode interface.
Scanning Electron Microscopy (SEM) Images the surface morphology and microstructure of the SEI and underlying electrode.Can visualize the uniformity, thickness, and presence of cracks or dendrites related to the SEI on electrodes cycled with LiGaCl₄.
Transmission Electron Microscopy (TEM) Offers high-resolution imaging and elemental mapping of the SEI cross-section.Allows for detailed analysis of the SEI thickness, structure (amorphous vs. crystalline), and elemental distribution at the LiGaCl₄ interface.
In-situ / Operando Techniques Monitor the formation and changes in the SEI in real-time during battery operation.Techniques like operando XRD can track structural changes, while in-situ XPS can follow the chemical evolution of the LiGaCl₄-derived SEI during cycling.

Impact of Grain Boundaries and Microstructural Features on Transport Behavior

In many oxide-based solid electrolytes, grain boundaries are highly resistive to ion transport, acting as bottlenecks that can decrease the total ionic conductivity by orders of magnitude compared to the bulk conductivity within a single crystal. This is often due to a combination of factors, including disordered structures, the presence of impurities or secondary phases, and the build-up of space-charge layers that deplete the concentration of mobile charge carriers.

Strategies for Modulating Charge Carrier Transport

Enhancing the ionic conductivity of solid electrolytes is a primary goal for improving the performance of all-solid-state batteries. Several strategies can be employed to modulate charge carrier transport in materials like LiGaCl₄.

Doping and Substitution: Introducing aliovalent dopants (ions with a different charge) into the crystal lattice is a common and effective method. For instance, substituting a trivalent cation like Ga³⁺ with a divalent or tetravalent cation can create lithium vacancies or interstitials, respectively. An increased concentration of these mobile defects can significantly boost ionic conductivity. In other halide systems, such as Li₃MCl₆, substitutions have been shown to induce phase transitions to more conductive crystal structures, thereby increasing ionic conductivity by over an order of magnitude. Similarly, anionic substitution, for example replacing some Cl⁻ with Br⁻, can also enhance conductivity by modifying the lattice framework and the polarizability of the anion sublattice, which can lower the migration energy for Li⁺.

Composite Electrolytes: Another approach involves creating composite materials by mixing the electrolyte with a second phase, which can be an inert oxide (like Al₂O₃ or SiO₂) or another ionically conductive material. The interfaces within these composites can create high-conductivity pathways. For example, a composite of Li₃ErCl₆ and AlCl₃ demonstrated a significantly lower activation energy for Li⁺ transport due to the formation of fast transport channels at the heterointerfaces.

Microstructural Engineering: Controlling the microstructure, such as grain size and density, during synthesis and processing is also crucial. Techniques that lead to larger grains can reduce the number of potentially resistive grain boundaries. Furthermore, ensuring high density and good contact between grains is essential to minimize voids and provide continuous pathways for ion migration.

StrategyMechanismExample in Halide Systems
Aliovalent Doping Creates Li⁺ vacancies or interstitials, increasing charge carrier concentration. Can induce favorable phase transitions.Substituting Y³⁺/Er³⁺ with Zr⁴⁺ in Li₃(Y/Er)Cl₆ induces a transition to a more conductive orthorhombic phase.
Anionic Substitution Modifies lattice parameters and anion polarizability, potentially lowering the Li⁺ migration energy barrier.Replacing Cl⁻ with Br⁻ in Li₃YCl₆ increases ionic conductivity while maintaining a stable electrochemical window.
Composite Formation Creates high-conductivity pathways at the interfaces between the two phases.A composite of Li₃ErCl₆ and AlCl₃ shows significantly enhanced ionic conductivity and lower activation energy.
Microstructural Control Reduces the density of resistive grain boundaries and improves inter-grain connectivity.Optimizing sintering conditions to increase grain size and density in polycrystalline electrolytes.

Investigation of Phase Transformations during Electrochemical Cycling

The structural stability of the solid electrolyte during repeated charging and discharging cycles is critical for the longevity of a battery. Phase transformations in the electrolyte material can lead to changes in ionic conductivity, volume, and mechanical integrity, ultimately causing performance degradation or cell failure.

Techniques such as in-operando or in-situ X-ray diffraction (XRD) are powerful tools for monitoring the crystal structure of battery components in real-time during operation. These methods can detect changes in the lattice parameters, the appearance of new crystalline phases, or a transition to an amorphous state.

For many halide solid electrolytes, a key advantage is their wide electrochemical stability window, which suggests they should remain structurally stable over a broad voltage range. However, as discussed in section 5.2, decomposition reactions can occur at the extreme potentials experienced at the electrode interfaces, which constitutes a form of phase transformation. For example, the reduction of LiGaCl₄ at the anode interface would lead to the formation of new solid phases comprising the SEI. While the bulk of the LiGaCl₄ electrolyte is expected to remain stable, the long-term structural evolution, especially under high current densities or elevated temperatures, requires further investigation. Studies on related systems have shown that phase transitions can be induced by factors like Li-content variation or cation substitution, highlighting the importance of understanding the thermodynamic stability of the LiGaCl₄ crystal structure under operating conditions.

Q & A

Q. What frameworks ensure reproducibility in synthesizing and testing gallium chloride derivatives?

  • Methodological Answer : Adopt IMRAD (Introduction, Methods, Results, Discussion) structure for documentation. Detail stoichiometry, catalyst purity, and environmental controls (e.g., humidity <1%). Use digital lab notebooks with version control. For computational studies, provide input files (e.g., Gaussian .com) and software versioning .

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